(R)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a chlorine atom at the 7th position and a fluorine atom at the 5th position on the naphthalene ring, along with an amine group at the 1st position. The ® configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions One common method starts with the halogenation of a naphthalene derivative to introduce the chlorine and fluorine atoms at the desired positions This is followed by a reduction step to convert the naphthalene ring into a tetrahydronaphthalene ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for the reduction step, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the tetrahydronaphthalene ring or the amine group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms, along with the amine group, allows the compound to form hydrogen bonds and other interactions with its targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ® compound, with different spatial arrangement of substituents.
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Without specific stereochemistry.
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom.
Uniqueness
The unique combination of chlorine and fluorine atoms, along with the specific ® configuration, gives ®-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine distinct chemical and biological properties. This makes it valuable in applications where specific stereochemistry and functional groups are crucial for activity.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(1R)-7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |
InChI Key |
YIXVWVJASOXRJT-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)F)N |
Origin of Product |
United States |
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